molecular formula C24H22BrN3O4S B10949917 3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide

3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide

Cat. No.: B10949917
M. Wt: 528.4 g/mol
InChI Key: JDWHGTSTMKEZGH-UHFFFAOYSA-N
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Description

3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenoxy group, a methoxy group, and a trimethyl-oxothieno-pyrimidinyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of 4-Bromophenoxy Methanol: This step involves the reaction of 4-bromophenol with formaldehyde in the presence of a base to form 4-bromophenoxy methanol.

    Methoxylation: The intermediate 4-bromophenoxy methanol is then reacted with methanol in the presence of an acid catalyst to introduce the methoxy group, forming 4-bromophenoxy methyl methoxybenzene.

    Coupling with Trimethyl-oxothieno-pyrimidinyl Group: The final step involves the coupling of 4-bromophenoxy methyl methoxybenzene with 2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the oxothieno-pyrimidinyl group to its corresponding alcohol.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenoxy group enhances its reactivity in substitution reactions, while the methoxy and trimethyl-oxothieno-pyrimidinyl groups contribute to its stability and potential therapeutic effects.

Properties

Molecular Formula

C24H22BrN3O4S

Molecular Weight

528.4 g/mol

IUPAC Name

3-[(4-bromophenoxy)methyl]-4-methoxy-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C24H22BrN3O4S/c1-13-14(2)33-23-21(13)24(30)28(15(3)26-23)27-22(29)16-5-10-20(31-4)17(11-16)12-32-19-8-6-18(25)7-9-19/h5-11H,12H2,1-4H3,(H,27,29)

InChI Key

JDWHGTSTMKEZGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)NC(=O)C3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)Br)C

Origin of Product

United States

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